1,3-Dimethylcyclopentane-1-carbaldehyde
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Overview
Description
1,3-Dimethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H14O. It is a cycloalkane derivative, characterized by a cyclopentane ring substituted with two methyl groups at positions 1 and 3, and an aldehyde group at position 1. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with methyl iodide in the presence of a strong base, followed by oxidation to introduce the aldehyde group. Another method includes the cyclization of a suitable precursor, such as 1,3-dimethyl-1,5-hexadiene, followed by oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst
Major Products
Oxidation: 1,3-Dimethylcyclopentane-1-carboxylic acid
Reduction: 1,3-Dimethylcyclopentane-1-methanol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
1,3-Dimethylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethylcyclopentane-1-carbaldehyde depends on the specific reaction or application. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
1,3-Dimethylcyclopentane-1-carbaldehyde can be compared with other cycloalkane derivatives, such as:
Cyclopentane: A simple cycloalkane with no substituents.
1,3-Dimethylcyclopentane: A cyclopentane ring with two methyl groups but no aldehyde group.
Cyclopentanone: A cyclopentane ring with a ketone group instead of an aldehyde group.
The uniqueness of this compound lies in its combination of a cyclopentane ring with both methyl and aldehyde substituents, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,3-dimethylcyclopentane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-3-4-8(2,5-7)6-9/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZBRGBFPNHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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